

1-Phenylpiperazinium chloride chemical properties and structure

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Compound of Interest

Compound Name: 1-Phenylpiperazinium chloride

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An In-depth Technical Guide to 1-Phenylpiperazinium Chloride

This document provides a comprehensive technical overview of the chemical properties, structure, and experimental considerations for **1-Phenylpiperazinium chloride**, tailored for researchers, scientists, and professionals in drug development.

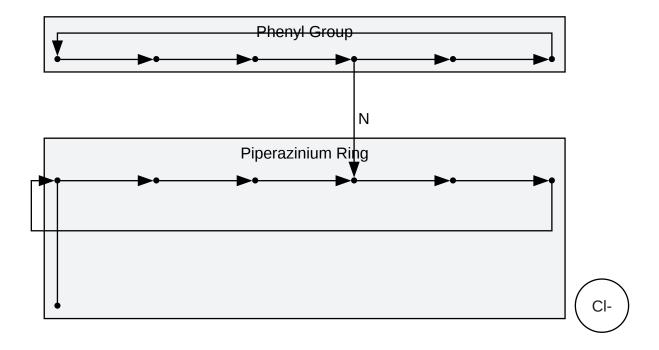
Chemical Structure and Identification

1-Phenylpiperazinium chloride is the hydrochloride salt of 1-Phenylpiperazine.[1] The structure consists of a piperazine ring where one nitrogen atom is substituted with a phenyl group.[2] The formation of the hydrochloride salt involves the protonation of one of the nitrogen atoms of the piperazine ring, with the positive charge balanced by a chloride anion.[1] The piperazine ring typically adopts a chair conformation.[3]

Key Identifiers:

- IUPAC Name: 1-phenylpiperazine;hydrochloride[1]
- Synonyms: 1-Phenylpiperazine hydrochloride, N-Phenylpiperazine hydrochloride[1][4]
- CAS Number: 2210-93-7[1][4][5]





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Caption: Chemical structure of 1-Phenylpiperazinium chloride.

Physicochemical Properties

1-Phenylpiperazinium chloride is typically supplied as a white to off-white solid.[2][6] It exhibits solubility in aqueous and polar organic solvents.[6] A summary of its key physicochemical properties is presented below.



Property	Value	Reference(s)
Molecular Formula	C10H15CIN2	[1][4][6]
Molecular Weight	198.69 g/mol	[1][4][6]
Appearance	White to off-white solid/crystals/powder	[4][6][7]
Melting Point	240 - 250 °C	[4][6]
Boiling Point	287.2 °C at 760 mmHg (for free base)	
Solubility	Soluble in water, methanol, and ethanol	[6]
Purity	Typically ≥96% to ≥99%	[5][7]
InChI Key	NQNZNONJZASOKL- UHFFFAOYSA-N	[1]
SMILES	C1CN(CCN1)C2=CC=CC=C2.	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **1-Phenylpiperazinium chloride**. Data is available from various commercial and public databases.



Spectroscopic Technique	Data Summary	Reference(s)
¹ H NMR	Spectra are available, which would show characteristic peaks for the aromatic protons of the phenyl group and the aliphatic protons of the piperazine ring.	[1][8]
¹³ C NMR	Spectra are available, corresponding to the carbon atoms in the phenyl and piperazine moieties.	[1][9]
Infrared (IR)	ATR-IR spectra are available. [1] Characteristic peaks would include N-H stretching from the piperazinium cation, C-H stretching (aromatic and aliphatic), and C-N stretching vibrations.[10] For the parent compound, CH ₂ stretching vibrations have been reported around 2810-2944 cm ⁻¹ .[11]	[1][10]

Experimental Protocols

Detailed experimental procedures are essential for reproducible research. Below are representative workflows for the synthesis and analysis of **1-Phenylpiperazinium chloride**.

Synthesis Workflow: Acid-Base Reaction

The preparation of **1-Phenylpiperazinium chloride** is a straightforward acid-base reaction starting from the free base, 1-Phenylpiperazine. A similar procedure is used for related compounds like 1-benzylpiperazine dihydrochloride.[12]





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Caption: Representative workflow for the synthesis of the hydrochloride salt.

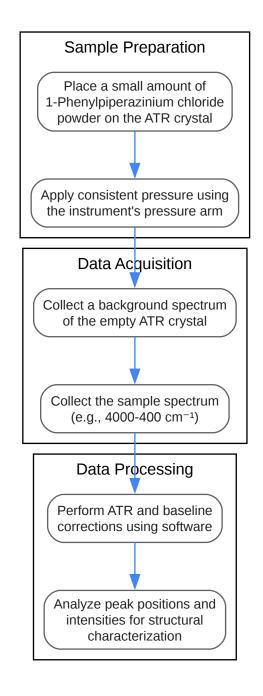
Detailed Methodology (Illustrative):

- Dissolution: Dissolve 1-Phenylpiperazine (1 equivalent) in a minimal amount of absolute ethanol in a reaction flask.
- Acidification: While stirring, add a solution of hydrogen chloride in ethanol (1 equivalent) dropwise to the flask. The reaction is exothermic.
- Precipitation: Upon addition of HCl, a white precipitate of 1-Phenylpiperazinium chloride should form. To maximize yield, the mixture can be cooled in an ice bath for 10-15 minutes.
 [12]
- Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.
- Washing: Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material.
- Drying: Dry the resulting white solid under vacuum to remove residual solvent.

Analytical Workflow: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the infrared spectrum of solid samples.





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Caption: Standard workflow for analysis by ATR-IR spectroscopy.

Detailed Methodology:

Instrument Setup: Use an FTIR spectrometer, such as a Bio-Rad FTS, equipped with an ATR accessory (e.g., DuraSamplIR II).[1]



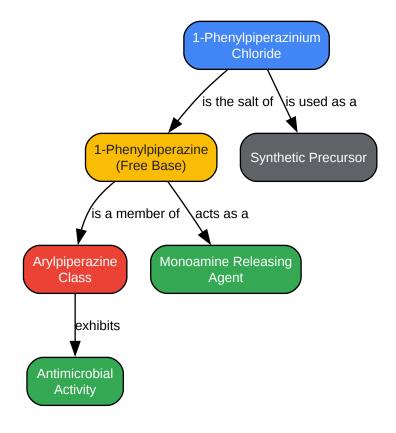
- Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).
- Sample Application: Place a small amount of the 1-Phenylpiperazinium chloride sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Sample Scan: Apply pressure to ensure good contact between the sample and the crystal.
 Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
- Data Analysis: Process the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups within the molecule.

Biological and Chemical Context

- **1-Phenylpiperazinium chloride** serves as a stable, water-soluble form of 1-Phenylpiperazine, facilitating its use in biological assays and as a precursor in chemical synthesis.
- Parent Compound Activity: The parent compound, 1-Phenylpiperazine, is a monoamine releasing agent, showing activity on norepinephrine, serotonin, and dopamine transporters.

 [13]
- Therapeutic Potential: Phenylpiperazine derivatives are a significant class of compounds in drug discovery.[13] For instance, N-Phenylpiperazine Hydrochloride is used as a reagent in the synthesis of non-peptide oxytocin antagonists.[4] Furthermore, various arylpiperazines have been identified as potent broad-spectrum antimicrobial agents against clinically relevant bacteria and fungi.[14]





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Caption: Chemical and biological relationships of 1-Phenylpiperazinium chloride.

Safety and Handling

1-Phenylpiperazinium chloride is classified as hazardous. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[1][4]

- Hazard Codes: T (Toxic)[4]
- GHS Pictograms: GHS06 (Skull and Crossbones)[4]
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a cool, dry place, protected from light.[6]



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